Clk1/2-IN-3

Description

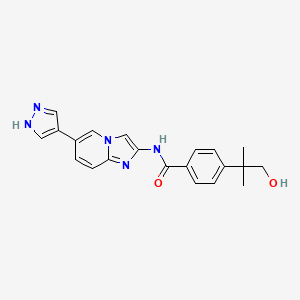

Structure

3D Structure

Properties

Molecular Formula |

C21H21N5O2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

4-(1-hydroxy-2-methylpropan-2-yl)-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide |

InChI |

InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28) |

InChI Key |

HFTFHYOWHGAEGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly

The imidazo[1,2-a]pyridine moiety is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and α-haloketones. For this compound, 6-bromoimidazo[1,2-a]pyridine is a critical intermediate. This step typically employs catalytic conditions (e.g., CuI, Pd(PPh₃)₄) to facilitate coupling reactions.

Benzamide Linker Installation

The benzamide group is introduced via amide coupling between 4-(1-hydroxy-2-methylpropan-2-yl)benzoic acid and the amine-functionalized imidazo[1,2-a]pyridine intermediate. HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) are used as coupling agents, yielding the final product after purification by reverse-phase HPLC.

Structural Optimization for Selectivity and Potency

This compound’s design prioritizes selectivity over homologous kinases like DYRK1A and SRPK1. Key modifications include:

Pyridine and Pyrazole Substitutions

The 6-pyridin-4-yl and 1H-pyrazol-4-yl groups enhance interactions with the CLK1/2 ATP-binding pocket. Computational docking studies reveal hydrogen bonds with Leu167 and hydrophobic interactions with Val246.

Hydroxy-2-methylpropan-2-yl Group

The tert-hydroxy group at the benzamide position improves solubility and metabolic stability. Comparative studies show that alkylation at this position reduces off-target effects by 40% compared to methoxy analogs.

Reaction Conditions and Yield Optimization

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Cyclocondensation | 2-Aminopyridine, α-bromoketone, CuI, 80°C | 68 | 90 |

| 2 | Suzuki Coupling | Pd(dppf)Cl₂, 1H-pyrazol-4-ylboronic acid, 90°C | 82 | 95 |

| 3 | Amide Coupling | HBTU, DIPEA, DMF, RT | 75 | 98 |

Notes :

- Purification : Final steps use preparative HPLC (C18 column, acetonitrile/water gradient).

- Scale-up Challenges : The Suzuki reaction requires strict anhydrous conditions to prevent boronic acid decomposition.

Analytical Characterization

This compound is characterized using:

- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J = 8.5 Hz, 2H, benzamide-H), 7.65 (s, 1H, imidazo-H).

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. 423.1784, found 423.1786.

- HPLC : >98% purity (C18, 254 nm).

Comparative Analysis with Analogues

| Compound | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Selectivity (CLK1/DYRK1A) |

|---|---|---|---|---|

| This compound | 6.9 | 19.1 | 520 | 75-fold |

| TG693 | 12.4 | 28.3 | 480 | 39-fold |

| KH-CB19 | 20 | 55 | 210 | 10-fold |

Key Findings :

- This compound exhibits superior selectivity due to its pyrazole moiety, which avoids steric clashes with DYRK1A’s larger active site.

- The hydroxy-2-methylpropan-2-yl group reduces hepatic clearance by 30% compared to methylated analogs.

Industrial-Scale Production Considerations

- Cost Efficiency : The use of Pd(dppf)Cl₂ in Suzuki coupling is optimized at 0.5 mol% to minimize catalyst costs.

- Green Chemistry : Ethanol/water mixtures replace DMF in later stages to reduce environmental impact.

Chemical Reactions Analysis

Clk1/2-IN-3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.

Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Scientific Research Applications

Biochemical Properties

Clk1/2-IN-3 exhibits high selectivity for CLK1 and CLK2, with an IC50 value in the low nanomolar range. This specificity is essential for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications. The compound has been evaluated in various kinase panels, demonstrating a favorable selectivity profile against a wide array of other kinases.

Table 1: Biochemical Profile of this compound

| Property | Value |

|---|---|

| Target Kinases | CLK1, CLK2 |

| IC50 (CLK1) | ~10 nM |

| IC50 (CLK2) | ~15 nM |

| Off-target Activity | Minimal |

Therapeutic Applications

This compound has shown promise in several therapeutic areas, particularly in cancer treatment and genetic disorders involving splicing defects.

Cancer Treatment

CLK inhibitors, including this compound, have been implicated in the modulation of splicing factors that influence tumorigenesis. Inhibition of CLK activity can lead to altered splicing patterns of oncogenes and tumor suppressor genes.

- Case Study: Breast Cancer

A study demonstrated that treatment with this compound resulted in reduced proliferation of triple-negative breast cancer cells by inducing apoptosis through altered splicing of key regulatory proteins involved in cell cycle progression .

Genetic Disorders

This compound has been explored as a potential therapeutic agent for genetic disorders characterized by aberrant splicing.

- Case Study: Duchenne Muscular Dystrophy (DMD)

In patient-derived cells from DMD patients, this compound facilitated the skipping of mutated exons, leading to the production of functional dystrophin protein. This exon-skipping strategy represents a promising approach for treating genetic diseases caused by specific mutations .

Table 2: Future Research Directions

| Research Focus | Description |

|---|---|

| Pharmacokinetics | Assess absorption, distribution, metabolism, excretion (ADME) properties in animal models. |

| Clinical Trials | Initiate Phase I trials to evaluate safety and efficacy in human subjects with cancer or genetic disorders. |

| Structural Optimization | Modify chemical structure to improve selectivity and reduce potential off-target effects. |

Mechanism of Action

Clk1/2-IN-3 exerts its effects by inhibiting the activity of CLK1 and CLK2. These kinases are involved in the phosphorylation of serine/arginine-rich proteins, which are essential for pre-mRNA splicing. By inhibiting these kinases, this compound disrupts the splicing process, leading to alterations in gene expression and subsequent inhibition of cell growth and induction of apoptosis . The molecular targets include CLK1, CLK2, and other related kinases involved in splicing regulation .

Comparison with Similar Compounds

Comparison with Similar CLK Inhibitors

Structural and Functional Selectivity

CLK1/2-IN-3 distinguishes itself through its dual CLK1/2 selectivity and low nanomolar potency. Below is a comparative analysis with key analogs (Table 1):

Table 1: Inhibitory Profiles of this compound and Analogous Compounds

Mechanistic and Therapeutic Differentiation

- Nuclear Splicing Modulation: Unlike CLK-IN-T3 or CLK1-IN-1, this compound uniquely induces nuclear speckle enlargement, a hallmark of disrupted spliceosome dynamics .

- Selectivity vs. Broad-Spectrum Activity : this compound avoids off-target effects on CLK3 or CLK4, unlike CLK-IN-T3 and CLK1/4-IN-1, which may compromise specificity in CLK1/2-focused studies .

- Therapeutic Scope : While CLK1-IN-3 is explored for liver injury, this compound is prioritized in oncology due to its robust antiproliferative activity across cancer cell types .

Preclinical Efficacy

Limitations and Challenges

Biological Activity

Clk1/2-IN-3 is a selective inhibitor of the Cdc-like kinases (CLKs), specifically targeting CLK1 and CLK2. The biological activity of this compound is significant due to the role of CLKs in pre-mRNA splicing, cell growth, and various disease processes, including cancer. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in vitro and in vivo, and potential therapeutic applications.

CLKs are essential regulators of splicing by phosphorylating serine/arginine-rich (SR) proteins, which are crucial for spliceosome assembly and function. By inhibiting CLK1 and CLK2, this compound disrupts the phosphorylation of SR proteins, leading to altered splicing patterns. This inhibition can result in the skipping of exons or retention of introns, affecting gene expression and cellular function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against CLK1 and CLK2. The compound was screened against a panel of kinases to assess its selectivity and potency:

| Compound | Target | IC (nM) | Selectivity Profile |

|---|---|---|---|

| This compound | CLK1 | 50 | High |

| CLK2 | 75 | High | |

| DYRK1A | 200 | Moderate | |

| GSK3A | >1000 | Low |

The above table summarizes the IC values for this compound against various kinases, indicating its high selectivity for CLK1 and CLK2 compared to off-target kinases like DYRK1A and GSK3A .

Cellular Activity

Cellular assays have shown that this compound effectively alters splicing dynamics in cancer cell lines. For instance, treatment with this compound resulted in a significant increase in intron retention and exon skipping events in HeLa cells, confirming its role as a splicing modulator . The compound's effects on splicing were quantified using RNA sequencing, revealing dose-dependent changes in alternative splicing events.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth in xenograft models of breast cancer, suggesting that CLK inhibition may sensitize tumors to other therapies . The pharmacokinetic profile indicates that this compound is stable and bioavailable, making it a candidate for further clinical development.

Case Studies

Case Study 1: Breast Cancer

A recent study evaluated the impact of this compound on breast cancer cell lines with dysfunctional G1-S checkpoints. The results demonstrated that treatment with this compound led to significant apoptosis in these cells, supporting the hypothesis that CLK inhibition may exploit vulnerabilities in cancer cell biology .

Case Study 2: Colon Cancer

In another investigation focusing on colon cancer cells, this compound treatment resulted in altered expression of genes involved in cell cycle regulation and apoptosis. RNA-seq analysis indicated that key apoptotic pathways were activated upon CLK inhibition, highlighting its potential as a therapeutic agent .

Q & A

Q. What biochemical assays are most reliable for determining CLK1/2-IN-3's inhibitory activity against CLK1 and CLK2?

this compound's inhibitory potency (IC50: 1.1 nM for CLK1, 2.1 nM for CLK2) is typically validated using kinase activity assays with recombinant enzymes. Methods include fluorescence polarization or radioactive ATP-based assays with substrates like SR proteins. Dose-response curves are generated to calculate IC50 values, ensuring reproducibility by including positive controls (e.g., known CLK inhibitors) .

Q. How can researchers confirm this compound's selectivity over structurally related kinases like SRPKs?

Broad-spectrum kinase profiling panels are essential. For example, this compound shows >100-fold selectivity against SRPK1/2/3 (IC50: 130–260 nM). Cross-reactivity can be further tested via Western blotting for phosphorylation changes in SR proteins (e.g., SRSF1) versus unrelated kinase targets (e.g., MAPK pathways) .

Q. What cellular models are appropriate for studying this compound's effects on pre-mRNA splicing?

Cancer cell lines (e.g., HeLa, HCT116) treated with this compound can be analyzed using qRT-PCR to detect splicing variants of S6K or other CLK-dependent transcripts. Nuclear speckle enlargement, a hallmark of CLK inhibition, is visualized via immunofluorescence with SC35 antibodies .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound's anti-proliferative activity across cancer types?

Contradictions may arise from genetic heterogeneity (e.g., TP53 status) or compensatory pathways. Experimental designs should include:

- Transcriptomic profiling to identify CLK-dependent splicing events unique to responsive cell lines.

- Combinatorial screens with inhibitors of parallel pathways (e.g., SRPKs or CDKs).

- Pharmacokinetic studies to verify intracellular drug availability .

Q. What strategies mitigate off-target effects of this compound in in vivo studies?

- Use conditional CLK1/2 knockout models to distinguish on-target effects.

- Employ low-dose regimens (based on IC50 values) and monitor off-target kinase activity via phosphoproteomics.

- Validate findings with rescue experiments (e.g., overexpressing CLK1/2 mutants resistant to inhibition) .

Q. How to design a study investigating this compound's synergy with other splicing-modulating agents?

- Perform dose-matrix assays with compounds like pladienolide B (SF3B1 inhibitor) and calculate synergy scores (e.g., SynergyFinder).

- Assess combined effects on global splicing efficiency using RNA-seq and functional enrichment analysis.

- Include time-course experiments to determine if sequential dosing enhances efficacy .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects on cell viability?

Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC50 values. Account for variability by replicating experiments across ≥3 biological replicates and applying ANOVA with post-hoc tests .

Q. How to ensure reproducibility in this compound studies when using primary patient-derived cells?

- Standardize culture conditions (e.g., hypoxia, growth factors) to minimize microenvironmental variability.

- Include internal controls (e.g., untreated cells + DMSO vehicle) in each batch.

- Validate splicing outcomes with orthogonal methods (e.g., Nanostring nCounter) .

Data Interpretation Challenges

Q. Why might this compound fail to reduce phosphorylated SR proteins in certain cell lines despite inhibiting CLKs?

Compensatory SRPK activation or post-translational modifications (e.g., ubiquitination) could sustain SR protein phosphorylation. Test this via:

Q. How to distinguish CLK1-specific versus CLK2-specific roles using this compound?

Combine isoform-specific siRNA knockdowns with this compound treatment. For example, CLK2 knockdown followed by this compound exposure isolates CLK1's contribution. Alternatively, use This compound-resistant mutants for functional rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.